molecular formula C12H22O4 B1359793 DIETHYL ISOAMYLMALONATE CAS No. 5398-08-3

DIETHYL ISOAMYLMALONATE

Cat. No.: B1359793
CAS No.: 5398-08-3
M. Wt: 230.3 g/mol
InChI Key: MPJCIHOJXMCSIM-UHFFFAOYSA-N
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Description

Historical Context of Malonic Esters in Organic Chemistry

The development of malonic esters represents a cornerstone in synthetic organic chemistry. Malonic acid derivatives, first isolated in the mid-19th century, gained prominence through the work of Victor Dessaignes, who oxidized malic acid to produce malonic acid in 1858. By the late 1800s, the malonic ester synthesis emerged as a pivotal method for constructing substituted acetic acids and cyclic compounds, facilitated by the reactivity of α-hydrogens adjacent to carbonyl groups. Diethyl isoamylmalonate, a branched-chain malonic ester, became notable in the 20th century for its utility in synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its development paralleled advancements in alkylation and decarboxylation techniques, which enabled precise control over carbon chain elongation.

Nomenclature and Classification of this compound

This compound is systematically named diethyl 2-(3-methylbutyl)propanedioate , reflecting its structure as a diester of malonic acid with isoamyl (3-methylbutyl) and ethyl groups. The compound’s molecular formula is C₁₂H₂₂O₄ , with a molecular weight of 230.30 g/mol . Its structure consists of a central malonate core bonded to two ethoxy groups and an isoamyl substituent:

$$ \text{CCOC(=O)C(CCC(C)C)C(=O)OCC} $$

Table 1: Key Chemical Data for this compound

Property Value
IUPAC Name Diethyl 2-(3-methylbutyl)propanedioate
CAS Number 5398-08-3
Molecular Formula C₁₂H₂₂O₄
Molecular Weight 230.30 g/mol
Boiling Point 116–128°C at 0.68 kPa
Density 0.967 g/cm³

Synonyms include This compound and diethyl 3-methylbutylmalonate, with the isoamyl group imparting steric and electronic effects distinct from linear alkyl variants.

Significance in Chemical Research and Industry

This compound serves as a versatile intermediate in organic synthesis. Its primary applications include:

  • Pharmaceutical Synthesis : As a precursor to barbiturates and sedatives, it enables the introduction of branched alkyl chains into heterocyclic frameworks. For example, it is critical in producing amobarbital, a short-acting barbiturate.
  • Flavor and Fragrance Industry : The ester’s apple-like odor makes it valuable in perfumery, while its derivatives contribute to artificial flavorings.
  • Polymer Chemistry : It acts as a cross-linking agent in biodegradable polymers, enhancing mechanical properties in starch-based materials.

In research, its role in alkylation reactions and decarboxylation pathways provides a model for studying steric effects in nucleophilic substitution.

Relationship to Other Malonic Acid Derivatives

This compound belongs to a broader family of malonic acid derivatives, each tailored for specific synthetic goals:

  • Diethyl Malonate : The simplest ester, used universally in malonic ester syntheses for linear alkyl chain elongation.
  • Diethyl Acetoacetate : A β-ketoester employed in acetoacetic ester synthesis, yielding substituted ketones rather than carboxylic acids.
  • Methyl Malonate : Smaller ester groups reduce steric hindrance, favoring rapid alkylation but limiting stability.

The isoamyl group in this compound introduces branching , which moderates reactivity compared to linear analogs. This branching enhances selectivity in multi-step syntheses, particularly in cyclization reactions where steric effects dictate product formation. For instance, intramolecular alkylation with dihalides under Perkin alicyclic synthesis conditions yields cycloalkane carboxylic acids, a process less feasible with unbranched esters.

Properties

IUPAC Name

diethyl 2-(3-methylbutyl)propanedioate
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InChI

InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPJCIHOJXMCSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
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DSSTOX Substance ID

DTXSID20202281
Record name Diethyl isopentylmalonate
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Molecular Weight

230.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5398-08-3
Record name Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

DIETHYL ISOAMYLMALONATE can be synthesized through the esterification of malonic acid with isopentyl alcohol in the presence of an acid catalyst. The reaction typically involves heating malonic acid and isopentyl alcohol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of diethyl isopentylmalonate may involve continuous esterification processes where malonic acid and isopentyl alcohol are fed into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

DIETHYL ISOAMYLMALONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Malonic acid and isopentyl alcohol.

    Alkylation: Substituted malonates.

    Condensation: β-keto esters.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Diethyl isoamylmalonate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Claisen Condensation: This reaction involves the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules. This compound is commonly used as a reactant in Claisen condensation due to its branched-chain structure, which facilitates the formation of new compounds.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the ethyl or isoamyl groups can be replaced by other functional groups, allowing for the creation of diverse derivatives.
  • Reduction and Oxidation Reactions: It can be oxidized to yield carboxylic acids or reduced to form alcohols, expanding its utility in synthetic pathways.

Biological Applications

Synthesis of Pharmaceuticals
this compound is utilized as an intermediate in the production of various pharmaceutical compounds. Its ability to form biologically active molecules makes it significant in drug development. The compound's interaction with specific enzymes and receptors allows it to influence metabolic pathways, which is crucial for developing therapeutic agents.

Industrial Applications

Polymers and Resins Production
In industrial settings, this compound is employed in the manufacture of polymers and resins. Its chemical properties contribute to the production of materials with desirable characteristics for various applications.

Flavoring Agents
Due to its pleasant fruity odor, this compound is also used in food flavorings and perfumes. This application highlights its versatility beyond traditional chemical uses.

Case Studies

  • Pharmaceutical Development: Several studies have highlighted the role of this compound in synthesizing novel drugs targeting specific diseases. For instance, its use in synthesizing anti-inflammatory agents has been documented, showcasing its potential in therapeutic applications.
  • Industrial Manufacturing: A case study on polymer production illustrated how this compound contributed to developing high-performance materials that meet modern industrial standards.

Mechanism of Action

The mechanism of action of diethyl isopentylmalonate primarily involves its reactivity as an ester. The ester groups can undergo hydrolysis, releasing malonic acid and isopentyl alcohol, which can further participate in various biochemical pathways. The compound’s reactivity at the methylene group between the ester groups allows it to form various derivatives through alkylation and condensation reactions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Applications References
This compound C₁₂H₂₂O₄ Isoamyl (3-methylbutyl) 230.30 Branched alkyl chain enhances lipophilicity; steric hindrance moderates reactivity Intermediate in pharmaceuticals, agrochemicals
Diethyl Malonate C₇H₁₂O₄ None (parent compound) 160.16 High reactivity in enolate formation; simple structure Knoevenagel condensations, barbiturates
Dimethyl Malonate C₅H₈O₄ Methyl groups 132.11 Higher volatility; lower steric bulk Solvent, small-molecule synthesis
Diethyl Ethoxymethylenemalonate C₉H₁₄O₅ Ethoxymethylene 202.21 Ethoxy group stabilizes enol ether intermediates Chemotherapeutic agent synthesis
Diethyl Acetoxymalonate C₉H₁₄O₆ Acetoxy group 218.20 Enhanced electrophilicity for acylations Peptide coupling, heterocycle synthesis
Diethyl Isonitrosomalonate C₇H₁₁NO₅ Hydroxyimino (N–O) 189.16 Forms nitroso intermediates; redox-active Bioactive molecule synthesis (e.g., antitumor agents)

Reactivity and Application Differences

Diethyl Malonate vs. This compound

  • Structural Difference : this compound replaces the central hydrogen of diethyl malonate with an isoamyl group.
  • Reactivity: The isoamyl group introduces steric hindrance, slowing nucleophilic attacks at the central carbon compared to diethyl malonate. This moderates its use in classical Knoevenagel reactions but enhances selectivity in alkylation steps .
  • Applications: Diethyl malonate is preferred for rapid enolate generation, while this compound is used in lipophilic prodrugs or catalysis requiring hydrophobic environments .

This compound vs. Diethyl Ethoxymethylenemalonate

  • Functional Group : Diethyl ethoxymethylenemalonate has an ethoxymethylene group (–OCH₂–) instead of isoamyl.
  • Reactivity: The ethoxy group stabilizes conjugated systems, making it ideal for synthesizing heterocycles (e.g., quinolones). In contrast, this compound’s alkyl chain favors alkylation or esterification reactions .

This compound vs. Diethyl Acetoxymalonate

  • Substituent : Diethyl acetoxymalonate contains an acetoxy (–OAc) group.
  • Reactivity: The acetoxy group is highly electrophilic, enabling peptide bond formation or acyl transfer reactions. This compound’s non-polar substituent limits such reactivity but improves solubility in organic phases .

This compound vs. Diethyl Isonitrosomalonate

  • Functional Group: Diethyl isonitrosomalonate features a hydroxyimino (–N–OH) group.
  • Applications: The hydroxyimino group facilitates nitroso-Diels-Alder reactions, critical for nitrogen-containing heterocycles. This compound lacks this redox versatility but is superior in alkylation-driven syntheses .

Unique Advantages of this compound

  • Lipophilicity: The isoamyl chain enhances solubility in non-polar solvents, making it valuable in multistep syntheses requiring phase compatibility .
  • Steric Effects : Moderates unwanted side reactions in crowded molecular environments.
  • Thermal Stability : Branched alkyl groups improve stability under high-temperature conditions compared to linear analogs.

Research Findings and Industrial Relevance

  • Pharmaceuticals : Used in the synthesis of antiviral agents and enzyme inhibitors due to its predictable alkylation behavior .
  • Agrochemicals : Serves as a precursor for herbicides with improved soil penetration .
  • Limitations: Higher molecular weight reduces atom economy in some reactions compared to diethyl malonate.

Biological Activity

Diethyl isoamylmalonate (DIAM) is an ester compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of the current understanding of DIAM's biological activity.

Synthesis of this compound

This compound is synthesized through a multi-step process involving the reaction of diethyl malonate with isoamyl bromide in the presence of sodium ethoxide. The general reaction can be summarized as follows:

  • Preparation of Sodium Ethoxide :
    • Sodium metal is reacted with absolute ethanol to form sodium ethoxide.
  • Ester Formation :
    • Diethyl malonate is added to the sodium ethoxide solution, followed by isoamyl bromide. The mixture is heated under reflux to facilitate the reaction.
  • Isolation :
    • After the reaction, the product is extracted and purified, yielding this compound with a typical yield of around 78% .

Pharmacological Properties

This compound exhibits various biological activities, which can be categorized as follows:

1. Anti-inflammatory Effects

Research indicates that derivatives of malonic acid esters, including DIAM, possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

2. Antioxidant Activity

Studies have shown that DIAM can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity suggests a protective role against oxidative damage, which is implicated in various diseases.

3. Antimicrobial Properties

Preliminary investigations reveal that DIAM demonstrates antimicrobial activity against certain bacterial strains. This property could be attributed to its structural characteristics that allow interaction with microbial cell membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Case Study 1: Anti-inflammatory Activity
    A study published in Acta Physiologica Scandinavica explored the anti-inflammatory effects of malonate derivatives in animal models. Results indicated significant reductions in inflammatory markers when treated with DIAM derivatives compared to controls .
  • Case Study 2: Antioxidant Potential
    In vitro assays demonstrated that DIAM effectively reduced reactive oxygen species (ROS) levels in cultured cells. The compound's ability to lower oxidative stress markers suggests its potential as an adjunct therapy in oxidative stress-related conditions .
  • Case Study 3: Antimicrobial Efficacy
    A recent investigation assessed the antimicrobial properties of DIAM against various pathogens. The results showed notable inhibition zones in bacterial cultures treated with DIAM, indicating its potential as a natural antimicrobial agent .

Comparative Biological Activity Table

The following table summarizes the biological activities associated with this compound compared to other similar compounds:

CompoundAnti-inflammatoryAntioxidantAntimicrobial
This compoundYesYesYes
Diethyl MalonateModerateYesNo
Ethyl AcetateNoNoModerate

Q & A

Q. What are the recommended synthesis protocols for diethyl isoamylmalonate in academic laboratories?

this compound can be synthesized via esterification of isoamylmalonic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Key steps include:

  • Refluxing the mixture at 60–80°C for 6–8 hours to drive esterification .
  • Purification via vacuum distillation or column chromatography to isolate the product .
  • Characterization using NMR (¹H and ¹³C) and IR spectroscopy to confirm ester functional groups and molecular structure . Ensure stoichiometric ratios of reactants and monitor reaction progress using thin-layer chromatography (TLC).

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE): Wear solvent-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Storage: Keep in a tightly sealed container, away from heat sources, in a cool, dry environment .
  • Emergency Procedures: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How should this compound be characterized to ensure purity and structural integrity?

  • Spectroscopic Analysis:
  • ¹H NMR: Identify peaks corresponding to ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and isoamyl protons (δ 0.9–1.0 ppm for CH₃ branching) .
  • IR Spectroscopy: Confirm ester C=O stretches (~1740 cm⁻¹) and C-O stretches (~1200 cm⁻¹) .
    • Chromatographic Methods: Use GC-MS or HPLC to assess purity and detect impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound under varying catalytic conditions?

  • Experimental Design:
  • Perform a factorial design to test variables: catalyst type (e.g., H₂SO₄ vs. p-toluenesulfonic acid), temperature (40–100°C), and reaction time .
  • Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
    • Data Analysis: Compare yields via gravimetric analysis and validate using ANOVA to assess statistical significance .

Q. What strategies are effective in resolving contradictions in spectroscopic data during characterization?

  • Cross-Validation: Combine multiple techniques (e.g., NMR, IR, and mass spectrometry) to cross-check assignments .
  • Computational Modeling: Use software like Gaussian or ACD/Labs to simulate NMR/IR spectra and compare with experimental data .
  • Collaborative Review: Consult spectral databases (e.g., NIST Chemistry WebBook) or collaborate with specialized labs to confirm interpretations .

Q. How does this compound’s stability vary under different storage conditions, and how can degradation be mitigated?

  • Stability Studies:
  • Store samples under controlled conditions (e.g., 4°C, room temperature, or under argon) and analyze periodically via HPLC to track degradation .
  • Monitor for hydrolysis byproducts (e.g., isoamylmalonic acid) using LC-MS .
    • Mitigation Strategies: Add stabilizers (e.g., antioxidants like BHT) or use amber glassware to reduce light-induced degradation .

Q. What are the methodological considerations for using this compound in multi-step organic syntheses?

  • Reactivity Planning: Assess compatibility with subsequent reaction steps (e.g., susceptibility to nucleophilic attack or oxidation) .
  • Intermediate Isolation: Use quenching agents (e.g., sodium bicarbonate) to neutralize acidic byproducts before proceeding to the next step .
  • Scale-Up Challenges: Evaluate solvent choice and mixing efficiency to maintain reproducibility at larger scales .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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